Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate
Description
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate is a synthetic organic compound featuring a phenylcarbamate backbone substituted with a methyl group and an amino-linked thiazole-pyridine moiety. The tert-butyl carbamate group enhances solubility and stability, while the thiazole and pyridine rings may contribute to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-8-15(22-19(25)26-20(2,3)4)10-16(13)23-18-24-17(12-27-18)14-6-5-9-21-11-14/h5-12H,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
HLVZNOCHLJEKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-nitrophenylamine with 4-(pyridin-3-yl)thiazol-2-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to amines or alcohols .
Scientific Research Applications
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl thiazole moiety is particularly important for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The compound’s core comprises:
- Phenyl ring : Substituted with methyl (electron-donating) and carbamate groups.
Analog 1: Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate ()
- Core : Pyrazolo[3,4-d]pyrimidine (a kinase-inhibitor scaffold).
- Substituents: Fluorophenyl-chromenone (lipophilic), furan-carbamate (polar), and tert-butyl group.
- Molecular Weight : 615.7 g/mol; Melting Point : 163–166°C .
Analog 2: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 75, )
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents: Dimethylthiazole (electron-withdrawing), fluorophenyl-chromenone.
Physicochemical Properties
Notes:
- The target compound’s smaller size (~400–450 g/mol) may improve bioavailability compared to Analog 1 (615.7 g/mol).
- Fluorine substituents in analogs enhance metabolic stability but reduce solubility.
Critical Analysis of Substituent Effects
- Electron-Donating Groups : The methyl group on the phenyl ring (target compound) may increase electron density, enhancing reactivity in electrophilic substitutions.
- Heterocyclic Systems : Thiazole-pyridine vs. pyrazolopyrimidine alters binding modes; the former favors planar interactions, while the latter exploits three-dimensional complementarity.
- Fluorine vs. Methyl : Fluorine in analogs improves metabolic stability but increases hydrophobicity, whereas methyl balances lipophilicity and solubility.
Biological Activity
Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure comprises a tert-butyl carbamate moiety, an aromatic ring, and a thiazole derivative, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 366.46 g/mol
- IUPAC Name : tert-butyl N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]carbamate
- Structure : The compound features a stable tert-butyl group and bioactive thiazole and pyridine components that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its thiazole and pyridine components. Thiazole derivatives are known for their antimicrobial and anti-inflammatory properties, while pyridine moieties can enhance the compound's ability to interact with various biological receptors or enzymes. The mechanism of action involves binding to specific molecular targets, modulating their activity, which is crucial for its pharmacological effects.
Biological Activity Overview
The potential biological activities of this compound include:
- Antimicrobial Activity : Compounds with thiazole rings have demonstrated significant antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, reducing cytokine release and oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of amyloid beta aggregation.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety was noted to enhance the overall activity due to increased lipophilicity.
Neuroprotective Effects
Research involving neurodegenerative models indicated that compounds with similar structural features could inhibit amyloid beta peptide aggregation, a hallmark of Alzheimer's disease. For instance, a related compound demonstrated an 85% inhibition of aggregation at 100 µM concentration in vitro, suggesting that this compound may possess similar protective effects on neuronal cells.
Data Table: Comparative Biological Activities
Synthesis and Industrial Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Reaction of 4-methyl-3-nitrophenylamine with 4-(pyridin-3-yl)thiazol-2-amine.
- Conversion of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial production may employ continuous flow reactors for efficiency, focusing on yield optimization and purity through advanced purification techniques such as chromatography.
Q & A
Q. What are the optimized synthetic routes for Tert-butyl (4-methyl-3-((4-(pyridin-3-yl)thiazol-2-yl)amino)phenyl)carbamate, and how do reaction conditions impact yield?
Methodological Answer: The synthesis involves multi-step protocols, including coupling reactions and protecting group strategies. For example:
- Step 1 (Amine Protection): Use Boc (tert-butoxycarbonyl) protection for the aniline group under anhydrous conditions. describes Boc protection at -78°C in DCM with Boc₂O, followed by pH adjustment for selective isolation .
- Step 2 (Thiazole Coupling): React the Boc-protected intermediate with 4-(pyridin-3-yl)thiazol-2-amine. Similar procedures in use trifluoroacetic anhydride (TFAA) in DCM with triethylamine (TEA) as a base for nitrile formation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for isolating intermediates (e.g., 80% yield achieved in via column chromatography) .
Key Variables:
Q. What analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridyl-thiazole systems, as in ) .
- Mass Spectrometry (MS): High-resolution MS (ESI+) validates molecular weight (e.g., m/z 469 [M+H] in ) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity (similar to protocols in ) .
Common Pitfalls:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact () .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols () .
- Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis () .
First Aid:
- Skin Contact: Wash with soap/water for 15 min () .
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs () .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during multi-step synthesis?
Methodological Answer:
- Low-Temperature Conditions: Maintain intermediates at -20°C to prevent Boc deprotection () .
- Inert Atmosphere: Use Schlenk lines or gloveboxes to avoid moisture/oxygen () .
- Lyophilization: Freeze-drying aqueous extracts improves stability of polar intermediates () .
Case Study:
In , NaHCO₃ was added during pyrimidine coupling to neutralize HCl byproducts, improving intermediate stability .
Q. How do structural modifications (e.g., pyridyl vs. phenyl substituents) affect biological activity?
Methodological Answer: Design SAR studies by:
Synthesizing Analogues: Replace pyridin-3-yl with phenyl or fluorophenyl groups () .
Bioactivity Assays: Test kinase inhibition (e.g., DDR1/DDR2 assays in ) or cellular proliferation (e.g., IC₅₀ in ) .
Computational Modeling: Use docking studies (AutoDock Vina) to predict binding affinity changes () .
Key Finding:
The trifluoromethyl group in enhances lipophilicity and metabolic stability, making it valuable for medicinal chemistry .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
- Multi-Technique Validation: Cross-check H NMR with C NMR and HSQC to assign ambiguous peaks () .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference () .
- MS/MS Fragmentation: Analyze fragment patterns to confirm molecular structure (e.g., m/z 469 → 255 in ) .
Example:
In , crystallography resolved tautomeric ambiguities in carbamate derivatives .
Q. What strategies mitigate decomposition under acidic/basic conditions?
Methodological Answer:
- pH Control: Avoid pH <4 or >10 during synthesis/storage () .
- Protective Groups: Use acid-labile groups (e.g., trityl) for temporary protection () .
- Buffered Solutions: Phosphate buffer (pH 7.4) stabilizes aqueous formulations () .
Stability Data:
| Condition | Half-Life |
|---|---|
| pH 2.0 (HCl) | <1 hr |
| pH 9.0 (NaOH) | 3 hr |
Q. How are reaction yields optimized for scale-up (mg to gram quantities)?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₂Cl₂ vs. CuI for coupling efficiency () .
- Solvent Swapping: Replace THF with DMAc for better solubility at higher concentrations () .
- Flow Chemistry: Continuous flow systems reduce side reactions (not in evidence, but inferred from similar protocols).
Case Study:
In , NaHCO₃ increased yield from 45% to 65% during pyrimidine coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
